N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
“N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing one oxygen atom and two nitrogen atoms . This type of structure is frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structure of similar compounds exhibits intermolecular hydrogen bonds of the type N-H···N. These hydrogen bonds connect the molecules into a wave-like two-dimensional molecular layers . In addition, a strong π-interaction was proved by quantum chemical calculations and noncovalent interaction analysis .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . For example, the 2-methyl-1H-pyrrolo moiety underwent cytochrome P450-catalyzed hydroxylation followed by oxidation to a carboxylic acid and then conjugation with taurine .Scientific Research Applications
Medicinal Chemistry Applications
Beta3 Adrenergic Receptor Agonist : A study discovered a potent and selective beta3 adrenergic receptor agonist, showcasing high oral bioavailability in dogs and rats. This compound represents a significant advancement in the development of beta3 adrenergic receptor agonists, with potential applications in treating metabolic disorders (Feng et al., 2000).
Antimicrobial and Anti-HIV Activity : Research has synthesized novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moieties, showing promising in vitro antimicrobial and anti-HIV activity. These findings open up new avenues for the development of therapeutic agents against microbial infections and HIV (Iqbal et al., 2006).
Antimalarial Activity : Another study focused on novel chiral and achiral benzenesulfonamides bearing 1,3,4-oxadiazole moieties, tested for antimalarial activity. These compounds exhibited potential as novel antimalarial lead compounds, highlighting the importance of structural innovation in drug discovery (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment : A study synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showing high singlet oxygen quantum yield. Its properties make it a promising candidate for photodynamic therapy in cancer treatment (Pişkin et al., 2020).
Environmental Science Applications
- Occurrence of Emerging Contaminants : A review on the analytical methods and occurrence of benzotriazoles, benzothiazoles, and benzenesulfonamides in the environment highlights their classification as emerging organic pollutants. This work emphasizes the need for monitoring and understanding the environmental impact of these widely used chemicals (Herrero et al., 2014).
Mechanism of Action
Target of Action
It’s known that 1,2,4-oxadiazole derivatives, which this compound is a part of, have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It’s known that the 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . The compound might act as a bidentate ligand coordinating through the nitrogen atom .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been found to affect various pathways, including those related to cancer therapy, age-related diseases, antimicrobials, and more .
Result of Action
It’s known that 1,2,4-oxadiazole derivatives have shown a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial effects .
Future Directions
The 1,2,4-oxadiazole ring is a well-known pharmacophore, and development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition to medicinal application, these heterocycles were utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides . Therefore, the future directions of “N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide” could involve further exploration of its potential applications in these areas.
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S/c1-8-12-10(16-13-8)7-11-17(14,15)9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUGQHDJGVIGAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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